molecular formula C13H15F3N4OS B2862129 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine CAS No. 338400-48-9

1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine

Cat. No.: B2862129
CAS No.: 338400-48-9
M. Wt: 332.35
InChI Key: OSIWOKIUAAPDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine features a fused thieno[2,3-c]pyrazole core substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 2. The piperazine moiety is attached via a carbonyl linker at position 5 of the heterocyclic system. This structural architecture combines lipophilic (CF₃), electron-withdrawing (carbonyl), and basic (piperazine) functionalities, making it a candidate for diverse pharmacological applications, including kinase inhibition or anticoagulant activity .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4OS/c1-18-3-5-20(6-4-18)11(21)9-7-8-10(13(14,15)16)17-19(2)12(8)22-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWOKIUAAPDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jacobson Reaction for Thienopyrazole Formation

Starting from 3-aminothiophene-2-carboxylate derivatives, diazotization followed by cyclization in the presence of hydrazine yields the thieno[2,3-c]pyrazole skeleton. For example, reduction of ethyl 2-methyl-3-nitrothiophene-2-carboxylate with lithium aluminum hydride (LAH) in 1,4-dioxane produces the intermediate amine, which undergoes diazotization and thermal cyclization to form 1H-thieno[2,3-c]pyrazole.

Key Reaction Conditions

  • Reduction : LAH in refluxing 1,4-dioxane (70–80°C, 4 h).
  • Cyclization : Diazonium salt formation with NaNO₂/HCl, followed by heating (90°C, 2 h).

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced at the 3-position of the pyrazole ring via lithiation-electrophilic quenching. Enamine’s methodology for 1-methyl-3-(trifluoromethyl)-1H-pyrazole involves:

  • Lithiation of 1-methylpyrazole using LDA at -78°C in THF.
  • Quenching with trifluoromethyl iodide (CF₃I) to install the CF₃ group.
  • Separation of regioisomers via fractional distillation under reduced pressure.

Adaptation for Thienopyrazole
For thieno[2,3-c]pyrazole, direct lithiation at the 3-position is challenging due to electronic effects. A workaround involves bromination at the 5-position using N-bromosuccinimide (NBS), followed by Br/Li exchange and reaction with CF₃SiMe₃.

Functionalization of the Piperazine Moiety

Piperazine derivatives are typically prepared via nucleophilic substitution or reductive amination. The patent CN103275010A outlines a scalable method for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, adaptable for the target compound:

Piperazine Protection and Deprotection

  • Protection : 1-Boc-piperazine is treated with acetoacetyl chloride to form 1-acetoacetyl-4-Boc-piperazine.
  • Condensation : Reaction with phenylhydrazine in ethanol yields a pyrazole-piperazine intermediate.
  • Deprotection : Acidic cleavage (HCl/EtOAc) removes the Boc group, yielding the free piperazine.

Optimization Note

  • Condensation Reagents : Lawesson’s reagent or Belleau reagent improves yields (80–90%) compared to toxic alternatives like P₄S₁₀.

Coupling of Thienopyrazole and Piperazine

The final step involves forming the amide bond between the thienopyrazole-5-carboxylic acid and 1-methylpiperazine. Two strategies are prevalent:

Carboxylic Acid Activation

  • Acyl Chloride Formation : Thienopyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
  • Amide Coupling : Reaction with 1-methylpiperazine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Yield : 75–85% after purification by silica gel chromatography.

Direct Coupling via EDCl/HOBt

  • Activation : Carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
  • Coupling : 1-Methylpiperazine is added in DMF at 0°C, stirred for 12 h.

Advantages : Avoids handling corrosive acyl chlorides.

Regiochemical Control and Byproduct Mitigation

Regioselectivity in Thienopyrazole Functionalization

The 3-CF₃ vs. 5-CF₃ regioisomers are separated via fractional distillation under vacuum (0.1–1 mmHg). For thieno[2,3-c]pyrazole, computational modeling (DFT) predicts preferential electrophilic substitution at the 3-position due to lower activation energy.

Byproducts in Piperazine Coupling

  • N-Methylation Overalkylation : Controlled by stoichiometric use of methyl iodide (1.1 eq.) in the presence of K₂CO₃.
  • Diastereomer Formation : Minimized by using enantiopure Boc-piperazine precursors.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.60 (m, 8H, piperazine), 3.90 (s, 3H, N-CH₃), 7.20 (s, 1H, thienopyrazole-H).
  • ¹⁹F NMR : δ -63.5 (CF₃).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₆F₃N₅OS: 384.1024; found: 384.1028.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity.

Industrial-Scale Considerations

Flow Chemistry for Lithiation

Enamine’s flow reactor system enables safe lithiation of pyrazoles at -30°C, reducing side reactions and improving yield (90%).

Solvent Recycling

Ethanol and THF are recovered via distillation, reducing waste.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Visible-light-mediated CF₃ addition using Ru(bpy)₃²⁺ as a catalyst shows promise for milder conditions.

Enzymatic Amidations

Lipase-catalyzed coupling in ionic liquids achieves 70% yield with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Diisopropylethylamine (DIPEA), sodium hydroxide.

    Solvents: Dimethylformamide (DMF), ethanol, ethyl acetate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism of action of 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group and thieno[2,3-c]pyrazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Trifluoromethyl and Methyl Substituents

The trifluoromethyl group at position 3 is a common feature in analogs, enhancing metabolic stability and binding affinity. For example:

  • N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide () retains the CF₃ group but replaces piperazine with an ethoxyphenyl carboxamide.
  • 4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol () replaces the carbonyl-piperazine moiety with a triazole-thiol group, introducing hydrogen-bonding capabilities and altering electronic properties.

Linker Modifications

  • 1-((3-(Trifluoromethyl)-1H-Pyrazol-4-yl)Methyl)Piperazine () uses a methylene linker instead of a carbonyl group, reducing steric hindrance and increasing flexibility. This may improve bioavailability but decrease target specificity.
  • E25 () employs an oxime ether linker to connect the thieno-pyrazole core to a steroid-like structure, demonstrating structural versatility for diverse pharmacological applications.

Piperazine Derivatives

Piperazine Substitution Patterns

  • 1-Methyl-4-(4-(Trifluoromethyl)Phenyl)Piperazine () simplifies the structure by removing the thieno-pyrazole core and thiophene linker, retaining only the piperazine and CF₃-phenyl groups. This simplification reduces synthetic complexity but may diminish target engagement.
  • 1-(3-Chlorophenyl)-4-[2-(5-Methyl-1H-Pyrazol-3-yl)Ethyl]Piperazine (Mepiprazole, ) replaces the thieno-pyrazole with a pyrazole-ethyl group, highlighting how heterocycle variations modulate receptor selectivity.

Molecular Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₁₃H₁₄F₃N₅OS* ~381.34 CF₃, carbonyl, piperazine
N-(4-Ethoxyphenyl)-... () C₁₆H₁₄F₃N₃O₂S 369.36 Ethoxyphenyl carboxamide
Triazole-Thiol () C₁₀H₈F₃N₇S₂ 379.34 Triazole-thiol, enhanced H-bonding

*Estimated based on structural analysis.

Biological Activity

1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3N5SC_{10}H_{10}F_3N_5S with a molecular weight of approximately 319.33 g/mol. The compound features a piperazine ring, which is known for enhancing solubility and bioavailability in drug design.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action often involves apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of related pyrazole compounds on triple-negative breast cancer cells. The results showed that these compounds could inhibit tubulin polymerization, leading to cell death through apoptosis .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers. For example, compounds similar to the target compound have been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity. For instance:

  • Trifluoromethyl Group: This substituent is known to increase lipophilicity, potentially improving cell membrane permeability.
  • Piperazine Ring: The presence of this moiety can enhance interactions with biological targets, increasing the overall efficacy.

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazoleAnticancerMCF-712.5
4-Methyl-5-[1-methyl-3-(trifluoromethyl)-pyrazolyl]Anti-inflammatoryLPS-stimulated macrophages15
5-(2-Pyridyl)-1H-pyrazoleAntimicrobialE. coli25

Q & A

Q. What are the optimal synthetic routes for 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to attach the thienopyrazole moiety to the piperazine ring, often using catalysts like CuSO₄·5H₂O and sodium ascorbate for click chemistry (e.g., triazole formation) .
  • Optimization of solvent systems , such as H₂O:DCM mixtures, to balance reactivity and solubility .
  • Purification via column chromatography (e.g., silica gel with ethyl acetate:hexane gradients) and monitoring via TLC (1:2 hexane:ethyl acetate) .
  • Characterization using NMR and mass spectrometry to confirm structural integrity and purity (>95%) .
    Critical parameters include temperature control (ambient to reflux), reaction time (2–24 hours), and stoichiometric ratios (1.2 equiv. of azide derivatives) to minimize side products .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR spectroscopy is essential for verifying substituent positions and detecting stereochemical impurities. For example, δ 3.09–3.87 ppm signals in piperazine derivatives confirm ring proton environments .
  • X-ray crystallography (using SHELX software ) resolves absolute configuration, particularly for chiral centers. High-resolution data (e.g., <0.8 Å) ensures accurate refinement of the trifluoromethyl and thienopyrazole groups .
  • Mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy), critical for distinguishing isomers or degradation products .

Q. What are the critical parameters in optimizing reaction conditions for introducing the trifluoromethyl group into the thienopyrazole moiety?

Methodological Answer:

  • Fluorination reagents : Use of CF₃Cu or CF₃SiMe₃ under inert atmospheres to avoid hydrolysis .
  • Temperature control : Reactions often require −78°C to 0°C to stabilize reactive intermediates .
  • Catalyst selection : Pd(PPh₃)₄ or CuI for cross-coupling reactions, with DMF or THF as solvents .
  • Post-reaction quenching : Careful neutralization (e.g., NaHCO₃) to prevent decomposition of the CF₃ group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound when tested across different in vitro models?

Methodological Answer:

  • Purity validation : Re-test the compound using HPLC (≥99% purity) to rule out batch-to-batch variability .
  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce model-specific biases .
  • Stereochemical analysis : Use chiral HPLC or circular dichroism to confirm enantiomeric excess, as minor isomers may exhibit off-target effects .
  • Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., serum concentration in media) .

Q. What strategies are employed to enhance the metabolic stability and bioavailability of this compound during preclinical development?

Methodological Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Ethyl ester prodrugs (e.g., ethyl piperazine carboxylates) improve intestinal absorption, with enzymatic hydrolysis in vivo restoring activity .
  • Pharmacokinetic profiling : Use rat/dog models to assess oral bioavailability (>50% target) and adjust logP values (aim for 2–4) via substituent tuning .

Q. How can molecular docking studies be utilized to predict the binding affinity of this compound to target proteins, and what validation methods are recommended?

Methodological Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., CCR5 or Factor Xa) .
  • Binding pose validation : Compare docking results with co-crystallized ligands (PDB entries) and validate via mutagenesis studies (e.g., Ala-scanning of key residues) .
  • Free energy calculations : Apply MM-GBSA to predict ΔG binding values (±1 kcal/mol accuracy) and correlate with IC₅₀ data from enzymatic assays .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s inhibition potency between enzymatic assays and cell-based studies?

Methodological Answer:

  • Membrane permeability assessment : Measure logD (octanol-water) to determine if poor cellular uptake explains reduced potency in cell assays .
  • Protein binding assays : Use equilibrium dialysis to quantify free fraction in plasma; high binding (>95%) may require dose adjustment .
  • Off-target screening : Profile against related receptors (e.g., muscarinic vs. CCR5) to identify selectivity issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.